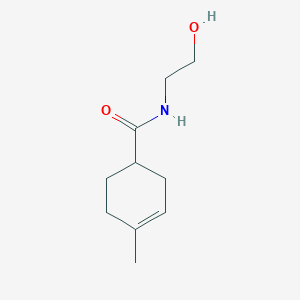
N-(2-Hydroxyethyl)-4-methylcyclohex-3-ene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Hydroxyethyl)-4-methylcyclohex-3-ene-1-carboxamide is an organic compound with a unique structure that includes a hydroxyethyl group, a methylcyclohexene ring, and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-4-methylcyclohex-3-ene-1-carboxamide can be achieved through several methods. One common approach involves the reaction of 4-methylcyclohex-3-ene-1-carboxylic acid with ethanolamine under controlled conditions. The reaction typically requires a catalyst, such as a carbon-supported ruthenium catalyst, and is carried out in the presence of hydrogen and a small amount of water as a solvent . The reaction conditions, including temperature and pressure, are optimized to achieve high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of heterogeneous catalysis, such as sodium-doped silica, can enhance the selectivity and yield of the desired product while minimizing waste .
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxyethyl)-4-methylcyclohex-3-ene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The hydroxyethyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include:
- Aldehydes and carboxylic acids from oxidation.
- Amines from reduction.
- Ethers and esters from substitution reactions .
Scientific Research Applications
N-(2-Hydroxyethyl)-4-methylcyclohex-3-ene-1-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It may be explored for its therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of polymers, coatings, and other industrial materials .
Mechanism of Action
The mechanism of action of N-(2-Hydroxyethyl)-4-methylcyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The carboxamide group can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including changes in cellular signaling and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-Hydroxyethyl)-4-methylcyclohex-3-ene-1-carboxamide include:
- Methyldiethanolamine
- N-(2-Hydroxyethyl)aniline
- N,N,N′,N′-Tetrakis-(2-hydroxyethyl)ethylene
Uniqueness
This compound is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its structure allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use .
Properties
CAS No. |
64790-37-0 |
|---|---|
Molecular Formula |
C10H17NO2 |
Molecular Weight |
183.25 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-4-methylcyclohex-3-ene-1-carboxamide |
InChI |
InChI=1S/C10H17NO2/c1-8-2-4-9(5-3-8)10(13)11-6-7-12/h2,9,12H,3-7H2,1H3,(H,11,13) |
InChI Key |
CQRQGXCQJFWHOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(CC1)C(=O)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















